Ethyl 6-hydroperoxy-6-phenylhept-2-enoate
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Overview
Description
Ethyl 6-hydroperoxy-6-phenylhept-2-enoate is an organic compound with the molecular formula C₁₅H₂₀O₄ It is characterized by the presence of a hydroperoxy group attached to a phenyl-substituted hept-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroperoxy-6-phenylhept-2-enoate typically involves the reaction of ethyl 6-phenylhept-2-enoate with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group. The process can be summarized as follows:
Starting Material: Ethyl 6-phenylhept-2-enoate
Reagent: Hydrogen peroxide (H₂O₂)
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Reaction Conditions: Controlled temperature (e.g., 0-5°C) and pH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroperoxy-6-phenylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products Formed
Oxidation: Formation of peroxy acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 6-hydroperoxy-6-phenylhept-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in oxidation reactions.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying hydroperoxide reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 6-hydroperoxy-6-phenylhept-2-enoate involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or peroxyl radicals (ROO•). These ROS can initiate oxidation reactions, affecting cellular components and biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-hydroperoxy-6-phenylhept-2-enoate can be compared with other hydroperoxy esters and phenyl-substituted compounds:
Ethyl 6-hydroperoxyhexanoate: Similar structure but lacks the phenyl group, resulting in different reactivity and applications.
Phenylhydroperoxide: Contains a hydroperoxy group directly attached to a phenyl ring, exhibiting distinct chemical behavior.
Ethyl 6-phenylhept-2-enoate: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Properties
CAS No. |
830345-51-2 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 6-hydroperoxy-6-phenylhept-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)11-7-8-12-15(2,19-17)13-9-5-4-6-10-13/h4-7,9-11,17H,3,8,12H2,1-2H3 |
InChI Key |
ONUMLVFFGHSIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC(C)(C1=CC=CC=C1)OO |
Origin of Product |
United States |
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